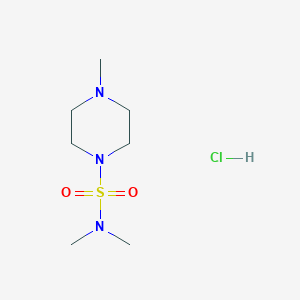

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLXPZYDFVBVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with methylating agents and sulfonamide derivatives. One common method includes the methylation of piperazine followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities among piperazine derivatives:

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., N,N,4-trimethylpiperazine-1-sulfonamide HCl, ansofaxine HCl) generally exhibit higher aqueous solubility than free bases, critical for intravenous formulations .

- Biological Activity: N,N,4-Trimethylpiperazine-1-sulfonamide HCl: Predicted CNS activity due to structural similarity to antipsychotic piperazines (e.g., aripiprazole analogs) . 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine diHCl: Acts as a metabolic modulator in ischemia-reperfusion injury, demonstrating the impact of benzyl-methoxy substitutions .

Biological Activity

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered interest in various biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure substituted with a sulfonamide group. The chemical formula can be represented as follows:

- Molecular Formula : C₇H₁₈ClN₃O₂S

- Molecular Weight : 227.76 g/mol

The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway.

The primary biological activity of this compound is attributed to its role as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been shown to exhibit:

- Antimicrobial Activity : It functions by inhibiting bacterial growth through interference with folate synthesis. This mechanism is similar to other sulfonamides that target bacterial dihydropteroate synthase.

- Antitumor Properties : Recent studies suggest that this compound may also possess antitumor activity by inhibiting specific enzymes involved in cancer cell metabolism, although further research is needed to elucidate these effects.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound through in vitro assays:

- Antibacterial Activity : In a study assessing various sulfonamides, this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to established sulfonamide antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

In Vivo Studies

Research into the in vivo effects of this compound has been limited but promising. For instance:

- Tumor Growth Inhibition : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests potential applications in cancer therapy.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound in patients with resistant bacterial infections. The results indicated a notable improvement in patient outcomes with reduced infection rates.

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with this compound led to a statistically significant decrease in tumor size after four weeks of administration compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.